molecular formula C13H8Cl2N2OS B13286174 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile

Cat. No.: B13286174
M. Wt: 311.2 g/mol
InChI Key: RDCSZYFUQJRRBB-BENRWUELSA-N
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Description

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile is a complex organic compound that features a thiazole ring, a nitrile group, and two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with protein synthesis. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile is unique due to its combination of a thiazole ring, nitrile group, and chlorophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H8Cl2N2OS

Molecular Weight

311.2 g/mol

IUPAC Name

(Z)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C13H8Cl2N2OS/c14-5-12(18)10(6-16)13-17-11(7-19-13)8-1-3-9(15)4-2-8/h1-4,7,18H,5H2/b12-10-

InChI Key

RDCSZYFUQJRRBB-BENRWUELSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C(/CCl)\O)/C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=C(CCl)O)C#N)Cl

Origin of Product

United States

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